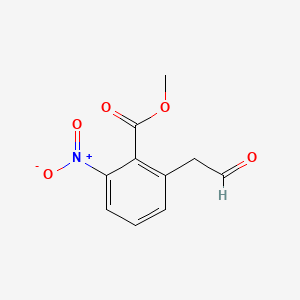

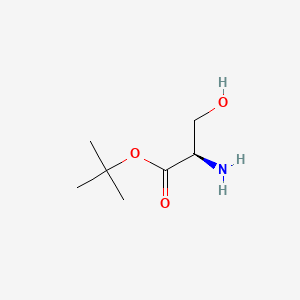

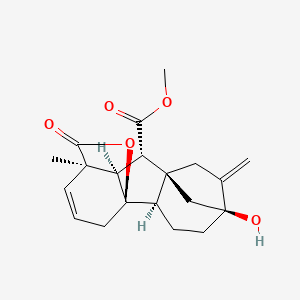

![molecular formula C14H20N2O3 B569084 tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate CAS No. 1205750-08-8](/img/structure/B569084.png)

tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

カタログ番号 B569084

CAS番号:

1205750-08-8

分子量: 264.325

InChIキー: IIESDUMHEUGJGF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate” is a chemical compound with the CAS Number: 1156252-29-7 . It has a molecular weight of 266.3 . The compound is stored at room temperature and comes in the form of a powder .

Synthesis Analysis

The synthesis of similar compounds, such as substituted benzo[b][1,4]oxazepine derivatives, has been achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic method could potentially be applied to the synthesis of “tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate”.Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H18N2O4/c1-13(2,3)19-12(16)15-9-7-11-10(6-8(9)14)17-4-5-18-11/h6-7H,4-5,14H2,1-3H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Additional physical and chemical properties such as density, melting point, and boiling point are not provided in the available sources.科学的研究の応用

-

Synthesis of Novel 2,3-Dihydrobenzo Compounds

- Field : Organic Chemistry

- Application : This research involves the design and synthesis of novel 2,3-dihydrobenzo compounds via sequential Ugi–Heck reactions .

- Method : The process involves a two-step procedure that consists of Ugi and Heck reactions. The Heck reaction was performed both by homogenous and a designed heterogeneous catalyst .

- Results : The heterogeneous catalyst, a coordinated palladium to 1, 10-phenanthroline attached to chitosan@Fe3O4 magnetite nanoparticles, was shown to be more efficient than the homogenous Pd(OAc)2/PPh3 catalyst with good to excellent yields .

-

Dibenzo[b,f][1,4]oxazepine Synthesis

- Field : Medicinal Chemistry

- Application : Dibenzo[b,f][1,4]oxazepine (DBO) derivatives possess an array of pharmacological activities, and are of growing pharmaceutical interest .

- Method : Various methods have been reported for the synthesis of DBO and DBO derivatives, including cyclocondensation with two precursors, copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .

- Results : These methods have been used to develop DBO derivatives of pharmacological interest, including antidepressants, analgesics, calcium channel antagonists, a histamine H4 receptor agonist, a non-nucleoside HIV-1 reverse transcriptase inhibitor, and a lachrymatory agent .

-

Synthesis of 2,3-Dihydrobenzo Isoquinolin-4(1H)-ones

- Field : Organic Chemistry

- Application : This research involves the design and synthesis of novel 2,3-dihydrobenzo isoquinolin-4(1H)-ones via sequential Ugi–Heck reactions .

- Method : The process involves a two-step procedure that consists of Ugi and Heck reactions. The Heck reaction was performed both by homogenous and a designed heterogeneous catalyst .

- Results : The heterogeneous catalyst, a coordinated palladium to 1, 10-phenanthroline attached to chitosan@Fe3O4 magnetite nanoparticles, was shown to be more efficient than the homogenous Pd(OAc)2/PPh3 catalyst with good to excellent yields .

-

Synthesis of 7-Bromo-3,3-Dibutyl-8-Methoxy-5-Phenyl-2,3-Dihydrobenzo

- Field : Organic Chemistry

- Application : This research involves the synthesis of 7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one from 6-methoxybenzo[d] thiazol-2-amine and 2-(bromomethyl)-2-butylhexanoic acid .

- Method : The process involves five simple steps including hydrolysis, substitution, condensation, bromination, and aromatic amidation under microwave conditions .

- Results : The compound was prepared as the key starting materials via these steps .

-

Synthesis of N-alkyl-2-(1,2 dihydro-1-methylene-4-oxobenzo[f] isoquinoline-3(4H)-yl)-2-phenylacetamides

- Field : Organic Chemistry

- Application : This research involves the design and synthesis of N-alkyl-2-(1,2 dihydro-1-methylene-4-oxobenzo[f] isoquinoline-3(4H)-yl)-2-phenylacetamides via sequential Ugi–Heck reactions .

- Method : The process involves a two-step procedure that consists of Ugi and Heck reactions. The Heck reaction was performed both by homogenous and a designed heterogeneous catalyst .

- Results : The heterogeneous catalyst, a coordinated palladium to 1, 10-phenanthroline attached to chitosan@Fe3O4 magnetite nanoparticles, was shown to be more efficient than the homogenous Pd(OAc)2/PPh3 catalyst with good to excellent yields .

-

Synthesis of 4-tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5H)-dicarboxylate (WX142320)

特性

IUPAC Name |

tert-butyl 7-amino-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-6-7-18-12-5-4-11(15)8-10(12)9-16/h4-5,8H,6-7,9,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIESDUMHEUGJGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

(3R)-3-(prop-2-ynylamino)-2,3-dihydroinden-1-one

1312077-05-6

N,N-Dimethyl-d6-glycine hydrochloride

347840-03-3

(R)-tert-Butyl 2-amino-3-hydroxypropanoate

948296-15-9

N,N-bisBoc 2-Chlorosulfonylethylamine

1380171-04-9

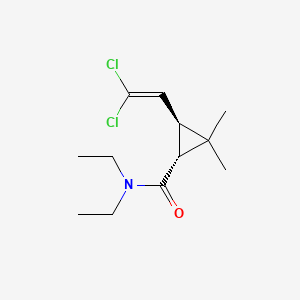

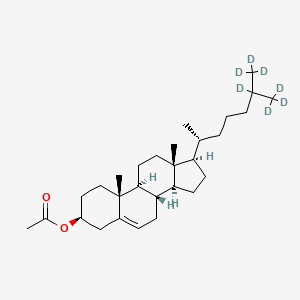

![5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B569021.png)